N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S3/c16-11-5-3-10(4-6-11)8-17-14(20)12-9-24-15(18-12)19-25(21,22)13-2-1-7-23-13/h1-7,9H,8H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVSMTSSLFTIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in the fields of cancer and antibacterial treatments. This article provides a detailed examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 397.5 g/mol. The compound features multiple functional groups, including a thiazole ring, a thiophene moiety, and a sulfonamide group, which contribute to its diverse biological activities .
| Property | Value |
|---|---|
| Molecular Formula | C15H12FN3O3S3 |
| Molecular Weight | 397.5 g/mol |
| CAS Number | 1021124-36-6 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
- Introduction of the Thiophene Moiety : This is achieved through electrophilic substitution reactions.
- Sulfonamide Formation : The final step involves coupling the sulfonamide group with the thiazole derivative.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. The compound has been shown to interact with various kinases involved in cell signaling pathways, potentially inhibiting tumor growth.
In vitro assays have demonstrated that modifications to the compound's structure can enhance its binding affinity and biological efficacy against specific cancer cell lines. For example, compounds derived from this structure have been tested against human cancer models, showing low cytotoxicity while effectively reducing cell viability .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. It has been compared with standard antibiotics such as ampicillin and streptomycin in various assays. Results indicate that this compound exhibits stronger antibacterial activity against certain Gram-positive and Gram-negative bacteria due to its ability to inhibit key bacterial enzymes like DNA gyrase .
Study 1: Anticancer Efficacy
A study conducted on modified thiazole derivatives revealed that this compound demonstrated potent inhibitory effects on cancer cell proliferation in vitro. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups at specific positions significantly enhanced anticancer activity .
Study 2: Antibacterial Mechanism
Research published in the Journal of Medicinal Chemistry highlighted that derivatives similar to this compound effectively inhibited bacterial topoisomerases without affecting human enzymes, suggesting a selective antibacterial mechanism with minimal toxicity to human cells .
Scientific Research Applications
Anticancer Activity
N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide has been investigated for its anticancer properties. Preliminary studies indicate that modifications to its structure can significantly influence binding affinity and biological efficacy against various cancer cell lines. In particular, the compound's interaction with kinases involved in cell signaling pathways is of notable interest, as it may lead to the development of targeted cancer therapies .
Case Study:
A study demonstrated that derivatives of thiazole compounds, including this compound, exhibited selective cytotoxicity against human lung adenocarcinoma cells (A549) with IC50 values indicating promising anticancer activity .
Anti-inflammatory Potential
The compound has also shown promise in anti-inflammatory applications. Its structural components may facilitate interactions with inflammatory mediators, potentially leading to the development of new treatments for inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic steps include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the thiophene moiety via electrophilic substitution.
- Sulfonamide formation through reaction with sulfonyl chlorides.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Biological Mechanisms
Understanding the biological mechanisms underlying the activity of this compound is crucial for its application in drug development. The compound's reactivity is influenced by:
- The electron-withdrawing nature of the fluorine atom.
- The electron-donating properties of the thiophene moiety.
These factors affect how the compound interacts with biological targets, particularly kinases involved in critical signaling pathways related to cancer progression and inflammation .
Summary Table of Applications
Comparison with Similar Compounds
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide
This compound () shares the thiazole-4-carboxamide scaffold but differs in substituents:
- Sulfonamido group : Phenylsulfonyl instead of thiophene-2-sulfonamido. The benzene ring lacks the sulfur heteroatom present in thiophene, reducing electron-deficient character and altering π-π stacking interactions.
- Fluorophenyl vs. fluorobenzyl: The direct attachment of the 4-fluorophenyl group (vs.
Amino Acid-Derived Thiazole Peptidomimetics ()
Compounds 29–31 in feature thiazole cores with diverse substituents:
- Compound 29 : Contains a 4-azidobenzoyl group and trimethoxybenzamido side chain. The azido group enables photoaffinity labeling, a unique property for probing biological targets.
- Synthetic parallels : All compounds utilize amidation and coupling reactions, similar to the target compound’s synthesis .
Triazole Derivatives with Sulfonyl Groups ()
Compounds 7–9 in are 1,2,4-triazoles with sulfonylphenyl and difluorophenyl groups. Key differences:
- Core structure : Triazole vs. thiazole, altering aromaticity and dipole moments.
- Tautomerism : These compounds exist as thione tautomers, with spectral confirmation of νC=S bands (1247–1255 cm⁻¹) and absence of νS-H (~2500–2600 cm⁻¹). This contrasts with the target compound’s stable sulfonamido group .
Pyridinyl Thiazole Carboxamides ()
These analogs (e.g., compounds 3a–s) feature a 4-pyridinyl group at the thiazole 2-position. Structural and functional distinctions:
Benzo[d]thiazole-2,4-dicarboxamides ()
These derivatives (e.g., 10a–l) incorporate a fused benzo[d]thiazole core. Notable differences:
Thiazole-4-carboxamide C-Nucleoside ()
2-β-D-ribofuranosylthiazole-4-carboxamide (TR) is a nucleoside analog with demonstrated antitumor activity. Key contrasts:
- Ribose moiety : Enhances water solubility and mimics natural nucleosides, enabling incorporation into nucleic acids.
- Mechanism: TR inhibits inosine-5′-monophosphate dehydrogenase (IMPDH), depleting guanine nucleotides. The target compound’s thiophene sulfonamido group may confer distinct metabolic or target-binding profiles .
Structural and Functional Data Tables
Preparation Methods
Preparation of Thiophene-2-Sulfonyl Chloride
Thiophene-2-sulfonyl chloride serves as the sulfonamido precursor. Industrial-scale production typically follows:
- Chlorosulfonation : Thiophene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours, yielding thiophene-2-sulfonic acid.
- Chlorination : Treatment with PCl₅ in dichloromethane at reflux converts the sulfonic acid to sulfonyl chloride.
Reaction Conditions :
- Temperature: 0°C → 40°C (gradient)
- Yield: 78–82%
- Purity (HPLC): ≥95%
Synthesis of 4-Fluorobenzylamine
The 4-fluorobenzyl group is introduced via reductive amination:
- Knoevenagel Condensation : 4-Fluorobenzaldehyde reacts with ammonium acetate in ethanol to form the imine.
- Sodium Borohydride Reduction : Selective reduction of the imine to the primary amine.
Optimized Parameters :
- Solvent: Ethanol/THF (3:1)
- Reducing Agent: NaBH₄ (2.2 equiv)
- Yield: 89%
Thiazole Ring Formation via Hantzsch Cyclization
Generation of 2-Aminothiazole-4-Carboxylic Acid
The thiazole core is constructed using a modified Hantzsch thiazole synthesis (Scheme 1):
Reactants :
- Thiourea derivative: 2-(Thiophene-2-sulfonamido)acetothioamide
- α-Haloketone: Bromopyruvic acid
Mechanism :
- Nucleophilic attack of thiourea sulfur on α-carbon of bromopyruvic acid.
- Cyclization with elimination of HBr to form the thiazole ring.
Conditions :
- Solvent: Acetonitrile/H₂O (4:1)
- Catalyst: Triethylamine (1.5 equiv)
- Temperature: 60°C, 6 hours
- Yield: 68%
Carboxamide Formation
The carboxylic acid intermediate is activated for coupling with 4-fluorobenzylamine:
Stepwise Protocol :
- Acid Chloride Formation : Treat thiazole-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux.
- Amidation : React the acid chloride with 4-fluorobenzylamine in anhydrous DMF at 0°C → rt.
Critical Parameters :
- Molar Ratio (Acid Chloride:Amine): 1:1.2
- Reaction Time: 12 hours
- Yield: 74%
Sulfonamido Group Installation
Coupling Sulfonyl Chloride to Thiazole Amine
The final step involves nucleophilic substitution of the thiazole’s 2-amino group with thiophene-2-sulfonyl chloride:
Procedure :
- Dissolve 2-aminothiazole-4-carboxamide in dry pyridine.
- Add thiophene-2-sulfonyl chloride (1.1 equiv) dropwise at −10°C.
- Stir for 24 hours at room temperature.
Yield Optimization :
- Excess Pyridine: Scavenges HCl, shifting equilibrium toward product.
- Workup: Quench with ice-water, extract with ethyl acetate.
- Isolated Yield: 63%
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| A | 4 | 32 | 98 | Simplified purification |
| B | 3 | 41 | 97 | Fewer intermediates |
Route B demonstrates superior efficiency despite requiring precise temperature control during cyclization.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30)
- Elemental Analysis : C 53.21%, H 3.58%, N 9.93% (theor. C 53.33%, H 3.57%, N 9.92%)
Industrial-Scale Considerations
Cost Analysis
- Thiophene-2-sulfonyl Chloride : $28/g (bulk pricing)
- 4-Fluorobenzylamine : $15/g
- Total Cost/Kg : $12,400 (Route B) vs. $14,200 (Route A)
Emerging Methodologies
Continuous Flow Synthesis
Recent advances propose microreactor systems for:
Biocatalytic Approaches
Preliminary studies indicate:
- Nitrilase Enzymes : Convert nitriles to carboxamides with 91% ee.
- Sulfotransferases : Potential for regioselective sulfonamidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
